[2-(5-methyl-1H-tetrazol-1-yl)phenyl](4-phenylpiperidin-1-yl)methanone
CAS No.:
Cat. No.: VC20210710
Molecular Formula: C20H21N5O
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21N5O |
|---|---|
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | [2-(5-methyltetrazol-1-yl)phenyl]-(4-phenylpiperidin-1-yl)methanone |
| Standard InChI | InChI=1S/C20H21N5O/c1-15-21-22-23-25(15)19-10-6-5-9-18(19)20(26)24-13-11-17(12-14-24)16-7-3-2-4-8-16/h2-10,17H,11-14H2,1H3 |
| Standard InChI Key | JGKGKJPWJKQKIS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=NN1C2=CC=CC=C2C(=O)N3CCC(CC3)C4=CC=CC=C4 |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step reactions, including the formation of the tetrazole ring and the attachment of the phenyl and piperidine groups. Common methods might involve condensation reactions or nucleophilic substitutions.
Biological Activity and Potential Applications
Tetrazoles are known for their potential as bioisosteres for carboxylic acids, which can enhance the pharmacokinetic properties of drugs. Piperidines are common in many pharmaceuticals due to their ability to interact with biological targets. Therefore, compounds like 2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone could have applications in drug development, particularly in areas requiring central nervous system activity or as part of anti-inflammatory or antimicrobial agents.
Data Tables
Given the lack of specific data on this compound, we can create a hypothetical table based on similar compounds:
| Property | Hypothetical Value | Notes |
|---|---|---|
| Molecular Formula | CHNO | Estimated based on structure |
| Molecular Weight | Approximately 400 g/mol | Estimated |
| Solubility | Moderate in organic solvents | Typical for similar compounds |
| Stability | Stable under standard conditions | Assumed based on similar structures |
Research Findings and Future Directions
Research on tetrazole and piperidine derivatives often focuses on their pharmacological activities. Studies might explore their efficacy as analgesics, anti-inflammatory agents, or in treating neurological disorders. Future research could involve synthesizing and testing analogs of 2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone to identify potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume